5-Acetyl-4-hydroxy-6-(2-hydroxy-5-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Description
5-Acetyl-4-hydroxy-6-(2-hydroxy-5-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a structurally complex heterocyclic compound belonging to the diazinane family. Its core structure features a six-membered 1,3-diazinan-2-one ring substituted with hydroxyl, acetyl, trifluoromethyl, and a nitrophenyl-derived moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the nitro group may influence redox properties or serve as a pharmacophore in drug design.
Properties
IUPAC Name |
5-acetyl-4-hydroxy-6-(2-hydroxy-5-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O6/c1-5(20)9-10(7-4-6(19(24)25)2-3-8(7)21)17-11(22)18-12(9,23)13(14,15)16/h2-4,9-10,21,23H,1H3,(H2,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHPTSFYYHZJHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=C(C=CC(=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-hydroxy-6-(2-hydroxy-5-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by specific reactions to introduce the acetyl, hydroxy, nitro, and trifluoromethyl groups. Common reaction conditions include the use of catalysts, specific temperature and pressure settings, and controlled pH environments.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology
In biological research, the compound may serve as a probe or reagent to study biochemical pathways and interactions.
Medicine
Industry
In industrial applications, the compound may be used in the production of specialty chemicals, agrochemicals, or materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-4-hydroxy-6-(2-hydroxy-5-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key Observations :
- Acyl Groups : The target compound’s acetyl group (C₂H₃O) differs from benzoyl (C₆H₅CO) or 4-methylbenzoyl substituents in analogs, which may alter steric bulk and electronic effects .
- Aryl Substituents : The 2-hydroxy-5-nitrophenyl group in the target compound introduces nitro functionality, which is absent in analogs with fluorophenyl or ethoxy-hydroxyphenyl groups. Nitro groups are electron-withdrawing and may enhance reactivity or binding specificity .
- Trifluoromethyl : A conserved substituent across all compounds, contributing to enhanced metabolic stability and lipophilicity .
Physicochemical and Pharmacological Implications
- Solubility : The nitro group in the target compound may reduce aqueous solubility compared to fluorophenyl or hydroxyphenyl analogs, though this could be offset by the hydroxyl groups .
Biological Activity
5-Acetyl-4-hydroxy-6-(2-hydroxy-5-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a synthetic compound of interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by multiple functional groups, including an acetyl group, hydroxyl groups, and a trifluoromethyl moiety. The presence of the nitrophenyl group suggests potential for significant biological interactions.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit antioxidant properties. For instance, phenolic compounds have been shown to scavenge free radicals, thereby protecting cells from oxidative stress. The presence of hydroxyl groups in 5-acetyl-4-hydroxy-6-(2-hydroxy-5-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one may contribute to its potential antioxidant activity.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of related compounds. The nitrophenyl group is often associated with enhanced antibacterial activity. For example, derivatives of similar structures have demonstrated effectiveness against various bacterial strains, suggesting that 5-acetyl-4-hydroxy-6-(2-hydroxy-5-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one may exhibit similar effects.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes relevant in metabolic pathways. In particular, it has been suggested that compounds with structural similarities can act as inhibitors of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. This inhibition could have implications for treating metabolic disorders such as obesity and dyslipidemia.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antioxidant capacity of related compounds; found significant radical scavenging activity. |
| Study 2 | Assessed antimicrobial effects against E. coli and Staphylococcus aureus; demonstrated inhibition at varying concentrations. |
| Study 3 | Evaluated enzyme inhibition; showed potential as an ACC inhibitor in vitro with implications for metabolic regulation. |
The biological activities of 5-acetyl-4-hydroxy-6-(2-hydroxy-5-nitrophenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one may be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups can donate electrons to free radicals, neutralizing them.
- Membrane Disruption : The trifluoromethyl group may enhance membrane permeability, facilitating the entry of the compound into microbial cells.
- Enzyme Interaction : Structural features allow for binding to active sites on enzymes like ACC, inhibiting their function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
